molecular formula C23H18Cl2N2O2 B5057619 2,3-dichloro-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide

2,3-dichloro-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide

Cat. No.: B5057619
M. Wt: 425.3 g/mol
InChI Key: QWGRQZGEKJUUCK-UHFFFAOYSA-N
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Description

2,3-dichloro-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential application in various research fields. This compound is also known as DMXB-A, and it is a selective α7 nicotinic acetylcholine receptor (nAChR) agonist.

Mechanism of Action

2,3-dichloro-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide selectively activates α7 nAChRs, which are primarily located in the central nervous system. The activation of these receptors leads to the release of various neurotransmitters, including acetylcholine, dopamine, and glutamate. This release of neurotransmitters can enhance cognitive function, memory, and learning. Additionally, the activation of α7 nAChRs has been shown to have anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
The activation of α7 nAChRs by this compound has several biochemical and physiological effects. These effects include increased neurotransmitter release, enhanced cognitive function, memory, and learning, and anti-inflammatory and neuroprotective effects. Additionally, DMXB-A has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival and plasticity.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 2,3-dichloro-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide in lab experiments is its selective activation of α7 nAChRs. This selectivity allows researchers to study the specific effects of α7 nAChR activation without the confounding effects of other receptor subtypes. Additionally, DMXB-A has been shown to have a good safety profile and low toxicity. However, one of the limitations of using DMXB-A in lab experiments is its limited solubility in aqueous solutions, which can make dosing and administration challenging.

Future Directions

There are several future directions for research on 2,3-dichloro-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide. One area of research is the compound's potential as a therapeutic agent for the treatment of neurological disorders. Additional studies are needed to determine the efficacy and safety of DMXB-A in animal models and clinical trials. Additionally, researchers are interested in exploring the potential of DMXB-A as a tool for studying the role of α7 nAChRs in various physiological processes, including inflammation, pain, and addiction. Finally, future research may focus on developing new analogs of DMXB-A with improved solubility and potency.

Synthesis Methods

The synthesis of 2,3-dichloro-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide involves several steps. The first step involves the reaction of 2,3-dichlorobenzoyl chloride with 5-amino-2-methylphenol to form 2,3-dichloro-N-(5-hydroxy-2-methylphenyl)benzamide. The second step involves the reaction of the intermediate product with 5,7-dimethyl-1,3-benzoxazole-2-amine to form the final product, this compound.

Scientific Research Applications

2,3-dichloro-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide has potential applications in various research fields, including neuroscience, pharmacology, and toxicology. The compound's ability to selectively activate α7 nAChRs has been of particular interest to researchers studying the role of these receptors in cognitive function, memory, and learning. Additionally, DMXB-A has shown promise as a potential therapeutic agent for the treatment of various neurological disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).

Properties

IUPAC Name

2,3-dichloro-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18Cl2N2O2/c1-12-9-14(3)21-19(10-12)27-23(29-21)15-8-7-13(2)18(11-15)26-22(28)16-5-4-6-17(24)20(16)25/h4-11H,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWGRQZGEKJUUCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC(=CC(=C3O2)C)C)NC(=O)C4=C(C(=CC=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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